![molecular formula C12H12ClFN2O B2485643 2-Chloro-N-[2-(5-fluoro-1H-indol-3-YL)ethyl]acetamide CAS No. 895641-21-1](/img/structure/B2485643.png)
2-Chloro-N-[2-(5-fluoro-1H-indol-3-YL)ethyl]acetamide
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Overview
Description
2-Chloro-N-[2-(5-fluoro-1H-indol-3-YL)ethyl]acetamide is a chemical compound with the molecular formula C12H12ClFN2O and a molecular weight of 254.69 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of 2-Chloro-N-[2-(5-fluoro-1H-indol-3-YL)ethyl]acetamide has been studied using X-ray diffraction . In the structure, two molecules of the compound bind with Notum: one at the enzyme’s catalytic pocket, overlapping the space occupied by the acyl tail of the Wnt palmitoleate lipid, and the other at the edge of the pocket opposite the substrate entrance .Scientific Research Applications
Antiviral Activity
Indole derivatives have been reported to possess antiviral activity. For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
Anti-inflammatory Activity
Indole derivatives have been found to exhibit anti-inflammatory properties. They can potentially be used in the treatment of inflammatory diseases .
Anticancer Activity
Indole derivatives have shown promise in the field of oncology. They have been found to exhibit anticancer properties, making them potential candidates for cancer treatment .
Anti-HIV Activity
Indole derivatives have been reported to possess anti-HIV activity. For example, indolyl and oxochromenyl xanthenone derivatives have been reported to have anti-HIV-1 activity .
Antioxidant Activity
Indole derivatives have been found to exhibit antioxidant properties. They can potentially be used in the treatment of diseases caused by oxidative stress .
Antimicrobial Activity
Indole derivatives have been reported to possess antimicrobial activity. They can potentially be used in the treatment of various bacterial and fungal infections .
Antitubercular Activity
Indole derivatives have been found to exhibit antitubercular activity. For example, (E)-1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substitutedphenyl)prop-2-en-1-one derivatives derived from pyridine and Indole were prepared and investigated in active and dormant state against H 37 Ra MTB (Mycobacterium tuberculosis) and BCG (Mycobacterium bovis) for their in vitro antitubercular activity .
Antidiabetic Activity
Indole derivatives have been found to exhibit antidiabetic properties. They can potentially be used in the treatment of diabetes .
Mechanism of Action
Target of Action
The primary target of 2-Chloro-N-[2-(5-fluoro-1H-indol-3-YL)ethyl]acetamide is the Notum enzyme . Notum is a carboxylesterase that can remove the lipid from Wnt, a group of signal proteins, and inactivate it . The compound’s indole nucleus binds with high affinity to multiple receptors, making it useful in developing new derivatives .
Mode of Action
The compound inhibits the Notum enzyme, thereby upregulating Wnt signalling . It binds to the enzyme’s catalytic pocket, overlapping the space occupied by the acyl tail of the Wnt palmitoleate lipid . This interaction prevents Notum from removing the lipid from Wnt, preserving Wnt’s signalling activity .
Biochemical Pathways
The inhibition of Notum by 2-Chloro-N-[2-(5-fluoro-1H-indol-3-YL)ethyl]acetamide affects the Wnt signalling pathway . This pathway plays a crucial role in cell biology, including cell fate determination, cell migration, and stem cell renewal . By upregulating Wnt signalling, the compound can influence these cellular processes .
Result of Action
The result of the compound’s action is the upregulation of Wnt signalling . This upregulation can have various effects at the molecular and cellular levels, depending on the specific context. For example, it could influence cell fate determination, cell migration, and stem cell renewal .
Safety and Hazards
properties
IUPAC Name |
2-chloro-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClFN2O/c13-6-12(17)15-4-3-8-7-16-11-2-1-9(14)5-10(8)11/h1-2,5,7,16H,3-4,6H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGRXFYJXKDYMLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=CN2)CCNC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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